molecular formula C20H16N2O B15152572 I+/--[[1-(4-Methoxyphenyl)-1H-pyrrol-2-yl]methylene]benzeneacetonitrile CAS No. 625401-83-4

I+/--[[1-(4-Methoxyphenyl)-1H-pyrrol-2-yl]methylene]benzeneacetonitrile

Cat. No.: B15152572
CAS No.: 625401-83-4
M. Wt: 300.4 g/mol
InChI Key: YCFXIZXEXHHHFT-UHFFFAOYSA-N
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Description

(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methoxyphenyl group and a phenylpropenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylpyrrole with phenylacetonitrile under specific conditions that favor the formation of the desired (2Z)-isomer. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[1-(4-METHOXYPHENYL)PYRROL-2-YL]-2-PHENYLPROP-2-ENENITRILE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

625401-83-4

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)pyrrol-2-yl]-2-phenylprop-2-enenitrile

InChI

InChI=1S/C20H16N2O/c1-23-20-11-9-18(10-12-20)22-13-5-8-19(22)14-17(15-21)16-6-3-2-4-7-16/h2-14H,1H3

InChI Key

YCFXIZXEXHHHFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C(C#N)C3=CC=CC=C3

Origin of Product

United States

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